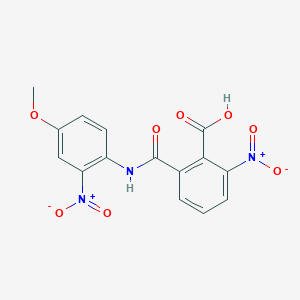![molecular formula C20H17BrN2O4S B412224 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B412224.png)
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a methoxy group attached to a benzamide structure. Its unique chemical structure makes it an interesting subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.
Amidation: The formation of the benzamide structure by reacting the intermediate with 4-methoxy-aniline.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-phenylsulfanyl)-6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene 1-oxide
- 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester
Uniqueness
Compared to similar compounds, 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C20H17BrN2O4S |
|---|---|
分子量 |
461.3g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-18-11-9-16(10-12-18)22-20(24)14-3-2-4-19(13-14)28(25,26)23-17-7-5-15(21)6-8-17/h2-13,23H,1H3,(H,22,24) |
InChI 键 |
GIVJMHGSYJUPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


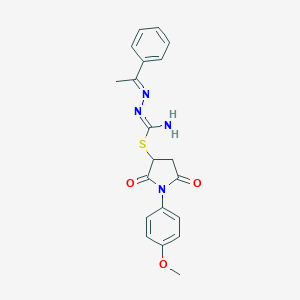
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)
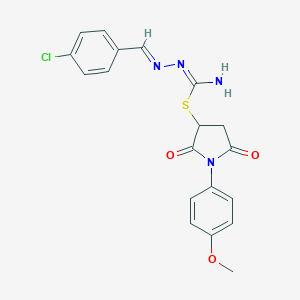
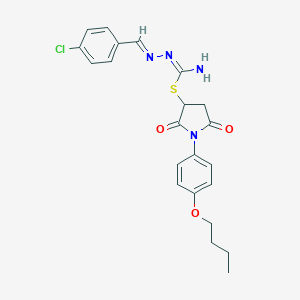
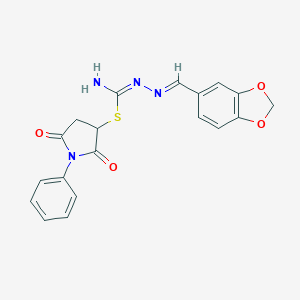
![3-(3-{[(2-{3-Nitrobenzylidene}hydrazino)(imino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B412151.png)
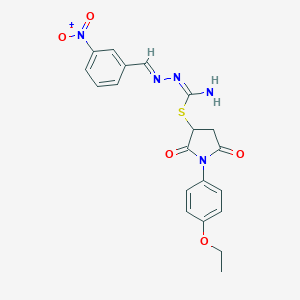
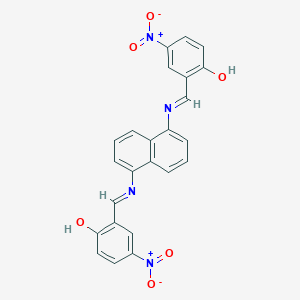
![3-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)imino]methyl}-2-naphthol](/img/structure/B412156.png)
![1-[({4-Nitro-1-naphthyl}imino)methyl]-2-naphthol](/img/structure/B412157.png)
![3-bromo-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B412159.png)

![Diphenylmethanone (1-[1,1'-biphenyl]-4-ylethylidene)hydrazone](/img/structure/B412162.png)
